molecular formula C26H29FN4O2 B10865867 4-fluoro-N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide

4-fluoro-N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide

Cat. No.: B10865867
M. Wt: 448.5 g/mol
InChI Key: MWTCQWHBBAYENM-UHFFFAOYSA-N
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Description

4-FLUORO-N’~1~-{2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[321]OCT-6-YL)METHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}BENZOHYDRAZIDE is a complex organic compound that features a fluorine atom, an indole moiety, and a benzohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-FLUORO-N’~1~-{2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)METHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}BENZOHYDRAZIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced carbonyl compounds.

    Substitution: Substituted indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. The indole moiety is known for its presence in many bioactive compounds .

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. The presence of the indole ring and the fluorine atom can enhance the compound’s pharmacokinetic properties .

Industry

In the industry, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity .

Mechanism of Action

The mechanism of action of 4-FLUORO-N’~1~-{2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)METHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}BENZOHYDRAZIDE would depend on its specific application. In a biological context, it may interact with various molecular targets such as enzymes or receptors. The indole moiety can engage in π-π interactions with aromatic amino acids in proteins, while the fluorine atom can form hydrogen bonds with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-FLUORO-N’~1~-{2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)METHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}BENZOHYDRAZIDE lies in its combination of the indole moiety, fluorine atom, and benzohydrazide group. This combination imparts unique chemical and biological properties that are not found in other compounds .

Properties

Molecular Formula

C26H29FN4O2

Molecular Weight

448.5 g/mol

IUPAC Name

4-fluoro-N-[2-hydroxy-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]indol-3-yl]iminobenzamide

InChI

InChI=1S/C26H29FN4O2/c1-25(2)12-19-13-26(3,14-25)15-30(19)16-31-21-7-5-4-6-20(21)22(24(31)33)28-29-23(32)17-8-10-18(27)11-9-17/h4-11,19,33H,12-16H2,1-3H3

InChI Key

MWTCQWHBBAYENM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2CC(C1)(CN2CN3C4=CC=CC=C4C(=C3O)N=NC(=O)C5=CC=C(C=C5)F)C)C

Origin of Product

United States

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